molecular formula C13H14ClN3O3 B2679855 N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014026-96-0

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2679855
CAS No.: 1014026-96-0
M. Wt: 295.72
InChI Key: ISOSGFMXSWNIDF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide (CAS 1014026-96-0) is a chemical compound with the molecular formula C13H14ClN3O3 and a molecular weight of 295.72 . This pyrazole carboxamide derivative is a valuable intermediate in scientific research, particularly in the development of novel active molecules. Its structure is part of a broader class of pyrazole carboxamides that have demonstrated significant biological activity in research settings. Pyrazole carboxamides are a prominent area of investigation in agricultural chemistry. Research on related compounds has shown that the pyrazole carboxamide scaffold can confer potent antifungal properties . For instance, studies on similar molecules have elucidated a mechanism of action that involves disruption of mitochondrial function in fungal pathogens, specifically by inhibiting key enzymes in the respiratory chain such as succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . This mechanism can lead to a decrease in mitochondrial membrane potential, disruption of cell membranes, and subsequent cell death . Furthermore, pyrazole derivatives are extensively explored in pharmaceutical research for their potential as enzyme inhibitors. Patents reveal that structurally related pyrazole carboxamides are being investigated for use as plasma kallikrein inhibitors, indicating potential applications in the development of therapeutics for inflammatory and blood-clotting disorders . This compound is supplied exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-17-7-9(13(16-17)20-3)12(18)15-10-6-8(14)4-5-11(10)19-2/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOSGFMXSWNIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be done by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or primary amines under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, analgesic, and anticancer properties.

    Biological Studies: Used in the investigation of enzyme inhibition and receptor binding studies.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives with Aryl Substitutions

synthesizes analogs such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p). These compounds share the pyrazole-carboxamide backbone but differ in substituents:

  • 3a: Phenyl groups at positions 1 and 4-cyano-1-phenyl on the pyrazole.
  • 3d : 4-Fluorophenyl substitution, enhancing polarity.
  • 3e : Dual chloro substituents (4-chlorophenyl and 1-(4-chlorophenyl)), increasing lipophilicity.

Key Comparisons :

Compound Substituents Yield (%) Melting Point (°C) MS (ESI) [M+H]+
Target Compound 5-Cl-2-OMe-Ph, 3-OMe, 1-Me N/A N/A N/A
3a () 1-Ph, 4-Ph, 4-CN 68 133–135 403.1
3d () 1-Ph, 4-(4-F-Ph), 4-CN 71 181–183 421.0
3e () 1-(4-Cl-Ph), 4-(4-Cl-Ph), 4-CN 66 172–174 437.1
Cannabinoid CB1 Receptor Antagonists

and –7 describe 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide , a potent CB1 antagonist (IC₅₀ = 0.139 nM). Structural differences include:

  • Pyridylmethyl vs.
  • Chlorophenyl Positioning : The 2,4-dichlorophenyl group enhances hydrophobic interactions compared to the target compound’s 5-chloro-2-methoxyphenyl.

Activity Implications :

  • The CB1 antagonist’s dichlorophenyl and pyridyl groups likely contribute to its nanomolar potency, whereas the target compound’s methoxy substituents may reduce affinity but improve metabolic stability .
Urea and Sulfanyl Derivatives

references PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea), which shares the 5-chloro-2-methoxyphenyl moiety but replaces carboxamide with urea. Urea derivatives typically exhibit stronger hydrogen-bonding capacity but lower membrane permeability than carboxamides .

describes 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, highlighting the impact of sulfanyl and trifluoromethyl groups.

Spectroscopic and Crystallographic Data
  • ¹H-NMR Trends : Methyl groups (δ 2.42–2.66 ppm) and aromatic protons (δ 7.21–8.12 ppm) are consistent across pyrazole carboxamides, confirming structural integrity .
  • Crystal Packing: The CB1 antagonist () crystallizes in a monoclinic system (space group P21/c, Z=4), with β=92.003° indicating near-orthogonal packing. This contrasts with less rigid analogs lacking dichlorophenyl groups .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C18_{18}H15_{15}ClN6_6O2_2
  • Molecular Weight : 364.80 g/mol

The presence of the pyrazole ring is significant for its biological activity, as this moiety is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit promising anticancer activity. The compound has been tested against several cancer cell lines:

Cell Line IC50_{50} (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound possesses significant cytotoxic effects, particularly against breast and lung cancer cell lines.

The mechanism by which this compound exerts its effects appears to involve the modulation of specific biological targets. It may interact with enzymes or receptors critical in cancer proliferation pathways, potentially leading to apoptosis in malignant cells. The triazole and thiadiazole rings within its structure can form hydrogen bonds and engage in hydrophobic interactions with biological macromolecules, influencing various biochemical pathways.

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other therapeutic potentials:

  • Antimicrobial Activity : Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Some derivatives in the pyrazole class have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic potential, with IC50_{50} values as low as 3.25 mg/mL against Hep-2 cells .

Case Study 2: Mechanistic Insights

Research on aminopyrazoles has revealed their role as inhibitors of MK2, a kinase involved in inflammation and cancer progression. Compounds similar to this compound were shown to inhibit TNF-alpha release in cellular models, suggesting potential applications in autoimmune diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide?

  • Methodological Answer : The synthesis typically involves condensation of substituted pyrazole intermediates with chlorinated aryl amines. For example, pyrazole-4-carboxylic acid derivatives can be activated using coupling agents like EDCl/HOBt and reacted with 5-chloro-2-methoxyaniline under reflux in DMF . Purification is achieved via column chromatography or recrystallization (e.g., using ethanol/water mixtures), with yields optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons) and carbon backbone .
  • FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₅ClN₂O₃: ~311.07) .

Q. What solvent systems are optimal for crystallization and X-ray diffraction studies?

  • Methodological Answer : Slow evaporation from polar aprotic solvents like DMSO or DMF at 25°C often yields single crystals. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å were obtained using ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., IC₅₀ measurements in triplicate) .
  • Structural Analog Comparison : Compare activity profiles with analogs (e.g., N-(4-chlorophenyl) derivatives) to identify substituent-specific effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations due to methoxy/chloro positional isomerism .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Catalytic Optimization : Replace traditional bases (K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity in pyrazole ring formation .
  • In Situ Monitoring : Use HPLC or TLC to track intermediate stability (e.g., hydrolysis of chloroaryl intermediates) .

Q. How do crystal packing interactions influence the compound’s stability and solubility?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) using software like CrystalExplorer. For example, a study on a related pyrazole-carboxamide showed 12.4% H-bond contributions to crystal packing .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with packing density .

Q. What computational methods are suitable for predicting metabolic pathways of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron localization (e.g., Fukui indices) to identify sites prone to oxidation (e.g., methoxy demethylation) .
  • CYP450 Docking Simulations : Use SwissADME or Schrödinger Suite to predict Phase I metabolism (e.g., hydroxylation at C-5 of pyrazole) .

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